molecular formula C15H13NO2 B12904072 5-(Quinolin-6-yl)cyclohexane-1,3-dione

5-(Quinolin-6-yl)cyclohexane-1,3-dione

Cat. No.: B12904072
M. Wt: 239.27 g/mol
InChI Key: MPKYMORMHOEGOZ-UHFFFAOYSA-N
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Description

5-(Quinolin-6-yl)cyclohexane-1,3-dione is a heterocyclic compound that features a quinoline moiety attached to a cyclohexane-1,3-dione structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-6-yl)cyclohexane-1,3-dione typically involves the condensation of quinoline derivatives with cyclohexane-1,3-dione. One common method includes the use of a Friedländer condensation reaction, where quinoline-6-carbaldehyde reacts with cyclohexane-1,3-dione in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids as solvents, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(Quinolin-6-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

5-(Quinolin-6-yl)cyclohexane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Quinolin-6-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit enzymes like topoisomerase, leading to DNA damage and apoptosis in cancer cells. The quinoline moiety can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Quinolin-6-yl)cyclohexane-1,3-dione is unique due to its combined structural features of quinoline and cyclohexane-1,3-dione, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

5-quinolin-6-ylcyclohexane-1,3-dione

InChI

InChI=1S/C15H13NO2/c17-13-7-12(8-14(18)9-13)10-3-4-15-11(6-10)2-1-5-16-15/h1-6,12H,7-9H2

InChI Key

MPKYMORMHOEGOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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